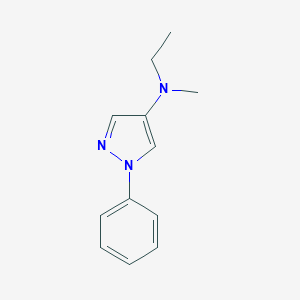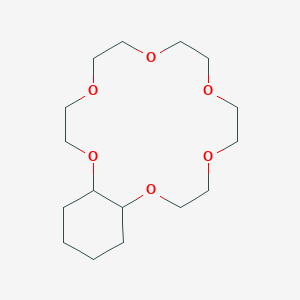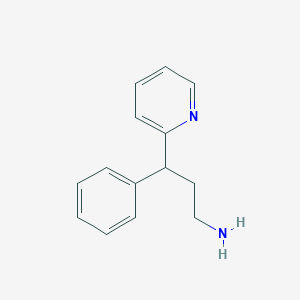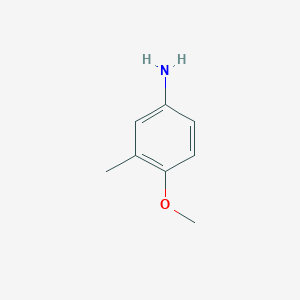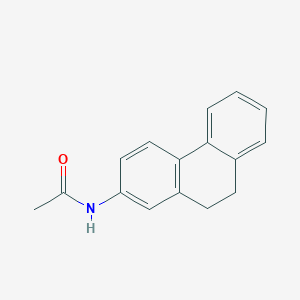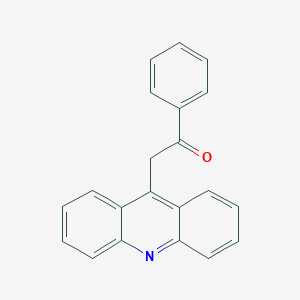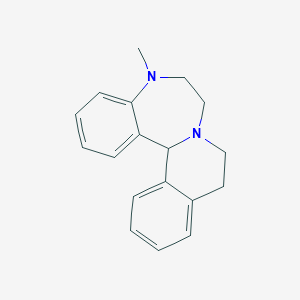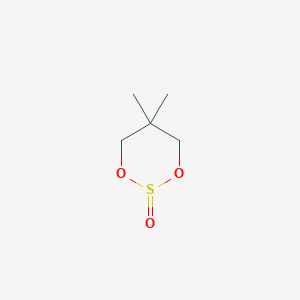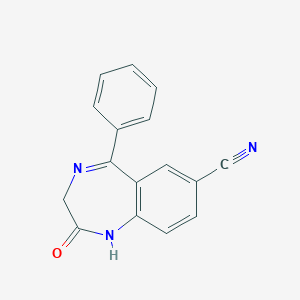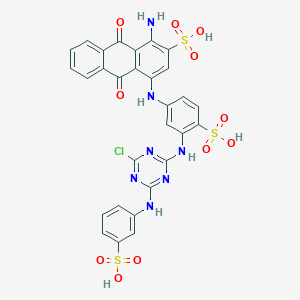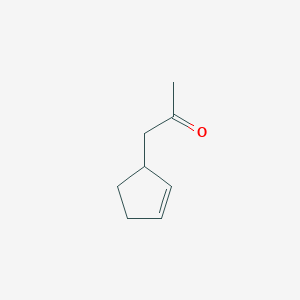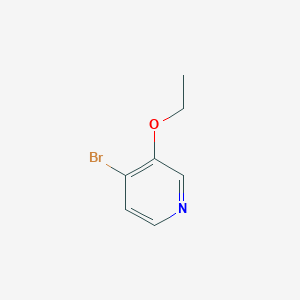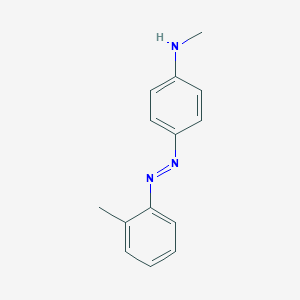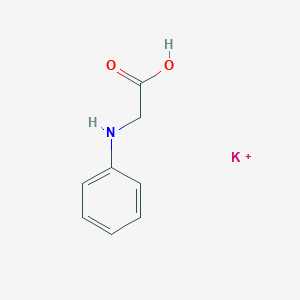
N-Phenylglycine potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Phenylglycine potassium salt is a chemical compound with the molecular formula C8H8KNO2 and a molecular weight of 189.25. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: N-Phenylglycine potassium salt can be synthesized through the reaction of N-phenylglycine with potassium hydroxide. The reaction typically involves dissolving N-phenylglycine in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards .
化学反応の分析
Types of Reactions: N-Phenylglycine potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
N-Phenylglycine potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-Phenylglycine potassium salt involves its interaction with various molecular targets. In biochemical applications, it can act as a co-initiator in radical photopolymerization processes. The compound undergoes decarboxylation to produce radical species, which then participate in polymerization reactions. This mechanism is crucial for its role in initiating radical photopolymerization in the presence of camphorquinone .
類似化合物との比較
N-Phenylglycine: The parent compound without the potassium salt.
N-Phenylglycinonitrile: A nitrile derivative of N-Phenylglycine.
Potassium phenylacetate: Another potassium salt with a phenyl group.
Uniqueness: N-Phenylglycine potassium salt is unique due to its specific combination of the phenyl group and glycine moiety, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
特性
CAS番号 |
19525-59-8 |
|---|---|
分子式 |
C8H9KNO2 |
分子量 |
190.26 g/mol |
IUPAC名 |
potassium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11); |
InChIキー |
CZNJCUMJHDYOHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
異性体SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
正規SMILES |
C1=CC=C(C=C1)NCC(=O)O.[K] |
Key on ui other cas no. |
19525-59-8 |
関連するCAS |
103-01-5 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


